molecular formula C8H7ClO2 B2731399 7-Chloro-2,3-dihydro-1-benzofuran-3-ol CAS No. 1482794-07-9

7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B2731399
CAS No.: 1482794-07-9
M. Wt: 170.59
InChI Key: GRFBRLOHRFCDOC-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the molecular formula C8H7ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 7-chloro-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 7-chloro-2,3-dihydro-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its wide range of biological activities.

    7-Chloro-2,3-dihydro-1-benzofuran: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2,3-Dihydro-1-benzofuran-3-ol: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFBRLOHRFCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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